molecular formula C7H5NO5 B3051286 2,5-Pyridinedicarboxylic acid, 1-oxide CAS No. 32658-54-1

2,5-Pyridinedicarboxylic acid, 1-oxide

Cat. No. B3051286
CAS RN: 32658-54-1
M. Wt: 183.12 g/mol
InChI Key: GSYUIHFCQJNUMT-UHFFFAOYSA-N
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Patent
US04556716

Procedure details

A sludge of 50 g of CH2Cl2, 10 g of Et3N and 9.1 g of isocinchomeronic acid-N-oxide was placed in an autoclave. Under 4.5 atu. and at 65° C., a mixture of 10.2 g of Ac2O, 5 g of Et3N and 50 g of CH2Cl2 was additionally pumped in. At the end of the addition, the reaction mixture was processed as in Example 1. The yield was 40.8 percent of 2-chloro-5-pyridine carboxylic acid (6-chloronicotinic acid) and 44.2 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
10 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:2](=[CH:6][CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])C(O)=O.CC(OC(C)=O)=O.OC1C=CC(C(O)=O)=CN=1.C(Cl)[Cl:32]>CCN(CC)CC>[Cl:32][C:2]1[CH:6]=[CH:7][C:8]([C:9]([OH:11])=[O:10])=[CH:12][N:1]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
[N+]=1(C(C(=O)O)=CC=C(C(=O)O)C1)[O-]
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
50 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
5 g
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(C=C1)C(=O)O
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.